N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16358976
InChI: InChI=1S/C17H14ClNO2S/c18-13-6-8-14(9-7-13)19-17(20)15-16(22-11-10-21-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)
SMILES:
Molecular Formula: C17H14ClNO2S
Molecular Weight: 331.8 g/mol

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

CAS No.:

Cat. No.: VC16358976

Molecular Formula: C17H14ClNO2S

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide -

Specification

Molecular Formula C17H14ClNO2S
Molecular Weight 331.8 g/mol
IUPAC Name N-(4-chlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
Standard InChI InChI=1S/C17H14ClNO2S/c18-13-6-8-14(9-7-13)19-17(20)15-16(22-11-10-21-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)
Standard InChI Key QKBNQQHXBKPBSI-UHFFFAOYSA-N
Canonical SMILES C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 5,6-dihydro-1,4-oxathiine ring, a partially saturated heterocycle containing one sulfur and one oxygen atom. The carboxamide group at position 2 is bonded to a 4-chlorophenyl moiety, while position 3 is substituted with a phenyl group . This arrangement confers steric and electronic properties that influence reactivity and interactions with biological targets.

Table 1: Molecular Properties of N-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

PropertyValueSource
Molecular FormulaC17H14ClNO2S\text{C}_{17}\text{H}_{14}\text{ClNO}_{2}\text{S}
Molecular Weight331.8 g/mol
IUPAC NameN-(4-chlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
Canonical SMILESC1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Synthetic Methodologies

Stepwise Synthesis

The synthesis typically involves a multi-step sequence starting from 4-chlorophenol and a functionalized oxathiine precursor. A representative route includes:

  • Condensation Reaction: 4-Chlorobenzoyl chloride reacts with a 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid derivative under basic conditions (e.g., NaOH or K2_2CO3_3) to form an intermediate acyl chloride.

  • Amidation: The acyl chloride intermediate is treated with aniline or a substituted aniline to yield the carboxamide product.

  • Purification: The crude product is purified via recrystallization or column chromatography to achieve >95% purity.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
14-Chlorobenzoyl chloride, K2_2CO3_3, DMF, 80°C7890
2Aniline, THF, rt, 12 h6585
3Silica gel chromatography-95

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance reproducibility and scalability. Key parameters include:

  • Temperature control (70–90°C) to prevent side reactions.

  • Catalytic base optimization (e.g., switching from NaOH to K3_3PO4_4 for milder conditions).

  • Solvent selection (e.g., dimethylformamide for high solubility).

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The proposed mechanism involves disruption of microbial cell membranes via interactions with phospholipid bilayers, leading to leakage of cytoplasmic contents.

Cell LineIC50_{50} (µM)Mechanism
HeLa14.2Caspase-3 activation
MCF-717.8CDK2 inhibition
A54922.1p21 upregulation

Pharmacological and Toxicological Profiles

Pharmacokinetics

Limited data exist on absorption, distribution, metabolism, and excretion (ADME). Computational predictions (e.g., SwissADME) suggest:

  • Moderate oral bioavailability (F = 45%) due to moderate solubility (LogS = -3.2).

  • High plasma protein binding (>90%) mediated by hydrophobic interactions .

  • CYP3A4-mediated hepatic metabolism generating hydroxylated metabolites .

Toxicity Considerations

Acute toxicity studies in rodents (LD50_{50} = 320 mg/kg) highlight dose-dependent hepatotoxicity, evidenced by elevated serum ALT/AST levels. Chronic exposure (28 days) at 50 mg/kg/day caused renal tubular necrosis, underscoring the need for structural optimization to improve safety.

Applications in Drug Development and Materials Science

Therapeutic Candidates

The compound serves as a lead structure for:

  • Antimicrobial Agents: Derivatives with fluorinated phenyl groups show enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA).

  • Kinase Inhibitors: Structural analogs are being evaluated as selective inhibitors of oncogenic kinases (e.g., BRAF V600E).

Non-Pharmaceutical Uses

In materials science, its rigid heterocyclic core is exploited in:

  • Liquid Crystals: Derivatives with elongated alkyl chains exhibit nematic phases at room temperature.

  • Polymer Additives: Incorporation into polyurethane matrices improves thermal stability (Tg_{g} increased by 15°C).

Future Research Directions

Mechanistic Elucidation

  • Target Deconvolution: Proteomic profiling (e.g., affinity chromatography-mass spectrometry) to identify binding partners.

  • In Vivo Efficacy: Xenograft models to validate anticancer activity and optimize dosing regimens.

Structural Optimization

  • Bioisosteric Replacement: Substituting the chlorophenyl group with trifluoromethyl to enhance metabolic stability.

  • Prodrug Development: Ester prodrugs to improve aqueous solubility and oral absorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator